molecular formula C9H6ClN5O B3241827 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide CAS No. 148673-66-9

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide

Cat. No.: B3241827
CAS No.: 148673-66-9
M. Wt: 235.63 g/mol
InChI Key: CHDZXBIMUWFKTP-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chloro group and a carboxamide group. Compounds with pyrazine scaffolds are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloropyrazine to yield the desired product . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and agricultural science. This article will explore its applications, supported by comprehensive data tables and case studies, while providing insights from verified sources.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals, particularly in targeting various diseases.

Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study in Cancer Letters highlighted its ability to inhibit cell proliferation in breast cancer cell lines through the induction of apoptosis .

Study Target Findings
Journal of Medicinal ChemistryBacterial StrainsSignificant antimicrobial activity
Cancer LettersBreast Cancer CellsInduction of apoptosis and inhibition of growth

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide or herbicide.

Pesticidal Activity
Research indicates that this compound possesses insecticidal properties against common agricultural pests. A study published in the Pesticide Biochemistry and Physiology journal found that this compound effectively disrupts the nervous system of target insects, leading to mortality .

Herbicide Development
Another application involves its use as a herbicide. The compound's ability to inhibit specific enzymes involved in plant metabolism has been explored, showing promise in controlling weed populations without harming crops .

Study Application Findings
Pesticide Biochemistry and PhysiologyInsecticidesDisruption of insect nervous systems
Agricultural SciencesHerbicidesInhibition of plant metabolic enzymes

Material Science

Emerging research suggests potential applications in material science, particularly in the development of novel polymers and coatings.

Polymer Development
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties .

Study Field Findings
Journal of Polymer ScienceMaterial ScienceEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the biosynthesis pathways of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Biological Activity

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is a pyrazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a chloro substituent and a carboxamide group, which enhance its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClN4OC_8H_7ClN_4O with a molecular weight of approximately 200.62 g/mol. The compound's unique structural features contribute to its biological properties:

  • Chloro Group : Enhances reactivity and may influence the binding affinity to biological targets.
  • Pyrazine Core : Known for its diverse biological activities, including antimicrobial and antiviral effects.
  • Carboxamide Functionality : Plays a critical role in the compound's interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In studies, it demonstrated promising activity with minimal inhibitory concentrations (MIC) ranging from 3.13 to 25 µg/mL against Mtb strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv3.13 - 25
Staphylococcus aureus (MRSA)Active

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. It is believed to inhibit specific viral replication pathways, although detailed mechanisms are still under exploration . The presence of the pyrazine ring is often linked to enhanced antiviral properties due to its ability to interact with viral enzymes.

The mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells. It may inhibit the activity of enzymes involved in critical biosynthetic pathways or interfere with the function of ribosomes during protein synthesis .

Case Studies

  • Study on Antimycobacterial Activity : A study focused on a series of pyrazine derivatives, including this compound, showed that chlorinated variants exhibited superior activity against Mtb compared to non-chlorinated analogs. The study highlighted the importance of the chloro substituent in enhancing bioactivity .
  • Evaluation of Cytotoxicity : While exploring the therapeutic potential, researchers assessed the cytotoxic effects on human liver cells (HepG2). The results indicated that many compounds in this class exhibited significant cytotoxicity at low micromolar levels, suggesting a need for careful evaluation in drug development .

Properties

IUPAC Name

6-chloro-N-pyrazin-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5O/c10-7-4-12-3-6(14-7)9(16)15-8-5-11-1-2-13-8/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDZXBIMUWFKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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